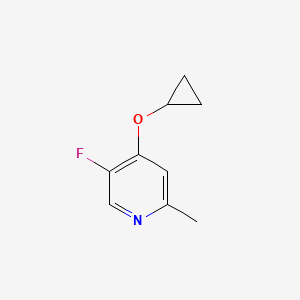

4-Cyclopropoxy-5-fluoro-2-methylpyridine

Description

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

4-cyclopropyloxy-5-fluoro-2-methylpyridine |

InChI |

InChI=1S/C9H10FNO/c1-6-4-9(8(10)5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |

InChI Key |

UJOTZCSCHGWZDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)F)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is the use of fluorinating agents such as Selectfluor® or complex metal fluorides like AlF3 and CuF2 . These reagents facilitate the substitution of hydrogen or halogen atoms on the pyridine ring with fluorine atoms under controlled conditions.

Industrial Production Methods

Industrial production of 4-Cyclopropoxy-5-fluoro-2-methylpyridine may involve optimized synthetic routes to maximize yield and purity. These methods often include multi-step processes that incorporate various reagents and catalysts to achieve the desired substitution patterns on the pyridine ring. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-fluoro-2-methylpyridine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The fluorine and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substituting agents: Such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized pyridines .

Scientific Research Applications

4-Cyclopropoxy-5-fluoro-2-methylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways within biological systems. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with target proteins, enzymes, or receptors. This can lead to modulation of their activity, resulting in various biological effects .

Comparison with Similar Compounds

Key Structural Analogs:

4-Methoxy-5-fluoro-2-methylpyridine

- Replaces cyclopropoxy with a methoxy group.

4-Chloro-5-fluoro-2-methylpyridine

- Substitutes cyclopropoxy with chlorine.

2-Chloro-6-methylpyrimidine-4-carboxylic acid (from )

- Pyrimidine core with chloro, methyl, and carboxylic acid groups.

Physicochemical and Functional Comparisons:

Key Observations:

- Lipophilicity (LogP): The cyclopropoxy group in this compound increases LogP (2.5) compared to methoxy (1.8) and chloro (2.1) analogs, enhancing membrane permeability but reducing aqueous solubility.

- Solubility: The carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid significantly improves water solubility (12.8 mg/mL) compared to pyridine derivatives.

- Bioactivity: Cyclopropoxy-containing compounds often exhibit superior metabolic stability over methoxy analogs due to reduced susceptibility to oxidative degradation.

Stability and Reactivity:

- Cyclopropoxy vs. Methoxy: Cyclopropoxy’s strained ring confers greater chemical stability under acidic conditions but may undergo ring-opening reactions under strong nucleophilic conditions.

- Fluorine vs. Chlorine: Fluorine’s electron-withdrawing effect enhances aromatic electrophilic substitution resistance compared to chlorine.

Limitations of Provided Evidence

The sole provided evidence () details 2-Chloro-6-methylpyrimidine-4-carboxylic acid, a pyrimidine derivative unrelated to the target compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Cyclopropoxy-5-fluoro-2-methylpyridine with high purity?

- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent choice, temperature, catalyst) and purification steps. For example, using anhydrous solvents like dichloromethane under inert atmospheres minimizes side reactions. Column chromatography or recrystallization can isolate the product, with purity validated via HPLC (>99%) and melting point analysis. Yield improvement may involve stoichiometric adjustments of cyclopropoxide reagents and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., cyclopropoxy methylene protons at δ ~3.5–4.5 ppm; pyridine ring protons at δ ~6.5–8.5 ppm). F NMR confirms fluorine substitution.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] peak).

- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry, as demonstrated in fluorinated pyridine analogs .

Q. How can computational methods predict the reactivity of this compound in biological or chemical systems?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies model interactions with enzymes (e.g., CYP450 isoforms) by aligning the pyridine ring and cyclopropoxy group into active-site pockets. Solvent effects are incorporated via polarizable continuum models (PCM) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound analogs?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., cyclopropoxy → methoxy, fluoro → chloro) while retaining the pyridine core.

- Bioassays : Test inhibition potency (e.g., IC values) against target enzymes using assays like ethoxyresorufin-O-deethylase (EROD) for CYP1B1 inhibition.

- Statistical Analysis : Use ANOVA to compare activity trends; correlate electronic/steric parameters (Hammett σ, logP) with bioactivity .

Q. What experimental strategies assess the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro : Incubate with liver microsomes (human/rat) and measure half-life (t) via LC-MS/MS. Identify metabolites using fragmentation patterns.

- In Vivo : Administer to rodent models and collect plasma samples at timed intervals. Calculate pharmacokinetic parameters (AUC, C) to assess bioavailability.

- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., cyclopropoxy methylene) to slow CYP-mediated oxidation .

Q. How to resolve contradictions in experimental data (e.g., conflicting inhibition results across assays)?

- Methodological Answer :

- Control Experiments : Verify assay conditions (pH, temperature, co-factors) and rule out nonspecific binding (e.g., albumin interference).

- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization vs. radiometric assays).

- Data Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., solvent polarity in enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.